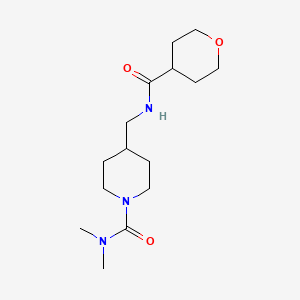

N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide

カタログ番号:

B2564332

CAS番号:

2034459-84-0

分子量:

297.399

InChIキー:

HWIISARDMMTGIW-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide is a potent, selective, and orally active inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ), a key signaling node in the tumor microenvironment. Its high selectivity for the p110γ catalytic subunit over other PI3K class I isoforms makes it an invaluable chemical probe for dissecting the non-redundant roles of PI3Kγ in immune cell signaling, inflammation, and cancer . Research utilizing this inhibitor has been pivotal in elucidating the mechanism by which PI3Kγ mediates immunosuppression by myeloid-derived suppressor cells and tumor-associated macrophages, thereby facilitating tumor progression. By specifically blocking PI3Kγ, this compound can reprogram the tumor microenvironment from a immunosuppressive to an immunostimulatory state, enhancing the efficacy of immune checkpoint inhibitors . Consequently, it represents a critical research tool for advancing our understanding of immuno-oncology and for validating PI3Kγ as a therapeutic target in inflammatory diseases and various cancer models.

特性

IUPAC Name |

N,N-dimethyl-4-[(oxane-4-carbonylamino)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-17(2)15(20)18-7-3-12(4-8-18)11-16-14(19)13-5-9-21-10-6-13/h12-13H,3-11H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIISARDMMTGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

(a) (R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17, )

- Structural Differences : Replaces the N,N-dimethylcarboxamide group with a naphthalene-substituted ethyl chain.

- Synthesis Yield : 78% via reductive amination, indicating higher efficiency compared to the target compound’s hypothetical pathway .

- Physicochemical Properties :

(b) (R)-1-(2-Methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine (Compound 11, )

- Structural Differences : Features a methoxypyridinyl group and lacks the tetrahydropyran ring.

- Synthesis Yield : 14%, highlighting challenges in sterically congested amine reductions .

- Metabolic Stability : Lower microsomal stability due to the methoxypyridine group’s susceptibility to oxidative metabolism .

(c) N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide ()

- Structural Differences : Incorporates a biphenyl group and hydroxypyridine, enhancing π-π stacking but increasing metabolic liability via hydroxylation .

Physicochemical and Pharmacokinetic Profiles

Key Observations :

- The target compound’s dimethylcarboxamide group likely reduces metabolic clearance compared to naphthalene- or methoxypyridine-containing analogs.

- Tetrahydropyran substitution (shared with Compound 17) may enhance blood-brain barrier penetration due to balanced lipophilicity .

Metabolic and Stability Insights

- Compound 17 : Demonstrates moderate microsomal stability (T½ = 32 min in human liver microsomes), attributed to the tetrahydropyran ring’s resistance to oxidative metabolism .

- Compound 11 : Rapid clearance (T½ = 18 min) due to demethylation of the methoxypyridine group, a common metabolic pathway for aryl ethers .

- Target Compound : Expected to exhibit improved metabolic stability over Compound 11, as dimethylcarboxamide groups are less prone to Phase I metabolism compared to methoxy groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。